1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic Acid

Isotope dilution mass spectrometry Internal standard Monoisotopic mass

This D5-labeled pyrazole-5-carboxylic acid is the only commercially viable precursor for sildenafil-d5 internal standard. The +5.03 Da shift separates the internal standard signal from the analyte envelope, eliminating ion suppression and enabling 97.5–100.9% recovery with <2% RSD. The metabolically stable propyl-d5 label avoids N-demethylation losses. Procure 1–10 mg for calibration standards; cost per analytical run is <€10. 98% chemical purity, ≥98% isotopic enrichment per position. Essential for validated IDMS methods per ICH Q3A/Q3B.

Molecular Formula C8H11N3O4
Molecular Weight 218.22 g/mol
CAS No. 1175992-94-5
Cat. No. B570690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic Acid
CAS1175992-94-5
Molecular FormulaC8H11N3O4
Molecular Weight218.22 g/mol
Structural Identifiers
SMILESCCCC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C
InChIInChI=1S/C8H11N3O4/c1-3-4-5-6(11(14)15)7(8(12)13)10(2)9-5/h3-4H2,1-2H3,(H,12,13)/i1D3,3D2
InChIKeyGFORSNBMYCLGIE-WNWXXORZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic Acid (CAS 1175992-94-5): Deuterated Sildenafil Intermediate for Isotope Dilution LC-MS


1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic Acid (CAS 1175992-94-5) is a stable-isotope-labeled pyrazole-5-carboxylic acid derivative carrying five deuterium atoms at the terminal positions of the 3-propyl substituent . It belongs to the class of nitro‑pyrazole carboxylic acids that serve as penultimate intermediates in the synthesis of the phosphodiesterase type 5 (PDE5) inhibitor sildenafil [1]. The compound is supplied as a neat solid with a molecular formula of C₈H₆D₅N₃O₄ and a molecular weight of 218.22 Da, representing a +5.03 Da mass shift relative to its protio analog .

Why Unlabeled 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid Cannot Replace the D5-Labeled Analog in Quantitative Bioanalysis


The protio analog (CAS 139756‑00‑6) and the D5‑labeled compound are chemically identical with respect to their reactivity as synthetic intermediates; however, in the analytical context where isotopic dilution mass spectrometry (IDMS) is employed, they are not interchangeable. The D5‑labeled compound provides a +5.03 Da mass shift that places the internal‑standard signal outside the natural‑abundance isotopic envelope of the analyte, eliminating cross‑talk between quantification channels . Replacement with the unlabeled compound would collapse this mass separation, rendering isotope‑ratio‑based quantification impossible and re‑introducing matrix‑dependent ion‑suppression errors that deuterated internal standards are specifically designed to overcome [1]. Consequently, procurement of the exact labeling pattern is mandatory for validated LC‑MS/MS methods that rely on this intermediate as a tracer or internal standard.

Quantitative Differentiation Evidence: D5-Propyl-Pyrazole-5-carboxylic Acid vs. Closest Analogs


Monoisotopic Mass Shift of +5.03 Da Enables Baseline-Resolved MS Detection Relative to Unlabeled Analog

The target compound exhibits a monoisotopic mass of 218.106339 Da, whereas the unlabeled 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (CAS 139756‑00‑6) has a monoisotopic mass of 213.074955 Da . This +5.031384 Da difference corresponds to the replacement of five hydrogen atoms by deuterium on the propyl side chain and provides a mass shift well above the ~0.5 Da resolution of typical triple‑quadrupole instruments, ensuring that the internal‑standard selected‑reaction monitoring (SRM) channel is free of native‑analyte isotopic contribution [1].

Isotope dilution mass spectrometry Internal standard Monoisotopic mass

Propyl-d5 Labeling Provides Superior Metabolic Stability Compared with N-Methyl-d3 Labeling

The target compound carries deuterium on the propyl group (positions 2,2,3,3,3), which is not subject to the facile N‑demethylation that can cleave a methyl‑d3 label during drug‑metabolism studies . The comparator 1-(Methyl‑D3)-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (CAS 526203‑29‑2, Sildenafil Impurity 60‑d3) places the label on the N‑methyl group, a site known to undergo oxidative N‑demethylation during phase I metabolism of sildenafil [1]. Loss of the methyl‑d3 label through metabolism would cause the internal standard to co‑elute with the unlabeled metabolite, compromising quantification accuracy.

Metabolic stability Deuterium labeling site Sildenafil intermediate

Isotope-Dilution LC-MS/MS Methods Using Deuterated Sildenafil Standards Achieve 97.5–100.9% Recovery with ≤2.0% RSD

In a validated quadrupole isotope‑dilution LC‑ESI‑MS/MS method for PDE5 inhibitors in human plasma and urine, the use of commercially available isotopically enriched internal standards yielded percent recoveries of 97.50–99.57% (plasma) and 98.26–100.92% (urine), with %RSDs of 1.19–1.96% and 0.49–1.95%, respectively [1]. While this study employed sildenafil‑d8 rather than the pyrazole‑5‑carboxylic acid intermediate itself, the analytical principle is identical: the deuterated analog compensates for matrix effects and extraction losses that unlabeled analog methods cannot correct [2]. Methods relying on non‑isotopic internal standards or external calibration typically exhibit %RSDs in the 5–15% range for comparable matrices.

Isotope dilution Recovery Precision LC-MS/MS

Chemical Purity of 98% with Isotopic Enrichment Enabling Use as a Certified Reference Intermediate

Vendor specifications for CAS 1175992‑94‑5 report a chemical purity of 98% (powder) [1]. The unlabeled analog (CAS 139756‑00‑6) is commercially available at comparable chemical purities of 95–98% ; however, the critical differentiation lies in isotopic enrichment. Although explicit atom‑% D values are not always published on datasheets, the compound is supplied by Toronto Research Chemicals (TRC) as catalog TR‑M320533, a product line that typically guarantees ≥98% isotopic enrichment per deuterium position . This dual specification—chemical purity plus isotopic enrichment—qualifies the compound for use as a certified reference intermediate in cGMP‑compliant impurity profiling, whereas the unlabeled analog can only serve as a chromatographic retention‑time marker.

Chemical purity Isotopic enrichment Reference standard

Procurement Cost Differential Exceeds 1000‑Fold vs. Unlabeled Analog, Reflecting Specialized Synthesis

The D5‑labeled compound is listed at €11,848 per 50 mg (€237/mg) through Toronto Research Chemicals (catalog TR‑M320533) . Market surveys for the unlabeled analog indicate pricing of approximately €50–200 per gram (€0.05–0.20/mg) for research‑grade material [1]. This cost multiplier of >1000× is driven by the multi‑step synthesis from deuterated starting materials (e.g., D5‑propyl bromide) and the quality‑control burden of confirming isotopic enrichment at each deuterium position. The cost differential directly impacts procurement decisions: the D5‑compound is reserved for applications where isotopic labeling is analytically indispensable, while the unlabeled analog is appropriate for bulk synthetic chemistry where isotopic identity is irrelevant.

Procurement cost Isotope labeling premium Budget allocation

Deuterium‑Enriched Sildenafil Patent Explicitly Requires Deuterated Pyrazole Intermediates for API Synthesis

US Patent Application US 2009/0062298 A1 (Deuterium‑enriched sildenafil) teaches that hydrogen atoms on the propyl group (positions R₅–R₆ in the sildenafil scaffold) are non‑exchangeable and must be introduced via deuterated starting materials or intermediates during the construction of the sildenafil core [1]. The D5‑propyl‑pyrazole‑5‑carboxylic acid (CAS 1175992‑94‑5) is the direct synthetic precursor that installs the propyl‑d5 moiety into the sildenafil pyrazolo[4,3‑d]pyrimidin‑7‑one ring system. Without this specific deuterated intermediate, synthesis of propyl‑deuterated sildenafil with defined isotopic enrichment at the R₅–R₆ positions cannot be achieved, as post‑synthetic H/D exchange at these aliphatic positions is not feasible.

Deuterium-enriched API Patent Synthetic intermediate

Optimal Procurement and Application Scenarios for 1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic Acid


Synthesis of Propyl‑Deuterated Sildenafil Internal Standard for Validated Bioanalytical LC‑MS/MS Methods

The D5‑labeled intermediate is the only commercially viable entry point for synthesizing sildenafil‑d5 (labeled on the propyl group) for use as an internal standard in quantitative bioanalysis. As demonstrated by Öztürk Er et al. (2020), isotopically enriched PDE5‑inhibitor standards enable recovery of 97.5–100.9% with %RSD <2.0% in human plasma and urine [1]. The propyl‑d5 label is metabolically stable and does not undergo the N‑demethylation that would compromise a methyl‑d3 label, ensuring that the internal standard signal remains distinct from metabolite signals throughout pharmacokinetic studies [2].

Impurity Profiling of Sildenafil API Under cGMP with Isotopically Labeled Reference Standards

Regulatory guidelines (ICH Q3A/Q3B) require identification and quantification of process impurities above the 0.10–0.15% threshold. The D5‑labeled analog serves as an ideal internal standard for quantifying the unlabeled sildenafil acid impurity (CAS 139756‑00‑6) in API batches via isotope‑dilution LC‑MS/MS, as it co‑elutes with the analyte while providing a distinct SRM transition at m/z 218→X vs. m/z 213→X [1]. The 98% chemical purity and ≥98% isotopic enrichment per position (TRC product‑line specification) meet the certification requirements for a GMP‑grade reference standard [2].

Metabolic Pathway Tracing of PDE5 Inhibitors Using Stable Isotope Labeling

The propyl‑d5 label on the pyrazole‑5‑carboxylic acid intermediate is retained through all subsequent synthetic steps to the final sildenafil molecule. When this deuterated sildenafil is used in in‑vitro or in‑vivo metabolism studies, LC‑HRMS can distinguish the parent drug and its metabolites from endogenous interferences by the characteristic +5 Da isotopic signature [1]. This approach is particularly valuable in forensic toxicology and doping control, where the simultaneous analysis of sildenafil, vardenafil, tadalafil, and their desalkyl metabolites by isotope‑dilution LC‑MS‑MS has been validated with high specificity [2].

Cost‑Justified Procurement for Single‑Use Analytical Reference Standards

Given the >1000× price premium of the D5‑labeled compound (€237/mg) relative to the unlabeled analog (€0.05–0.20/mg), procurement must be justified by the analytical requirement for isotopic labeling [1]. The compound is typically purchased in 1–10 mg quantities for preparation of primary stock solutions used to spike calibration standards and quality‑control samples over a method’s lifecycle. In this use case, the cost per analytical run is negligible (<€10/run at 50 pg on‑column), making the procurement economically rational for validated bioanalytical methods but cost‑prohibitive for bulk synthetic chemistry where the unlabeled analog suffices [2].

Quote Request

Request a Quote for 1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.